Quinine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

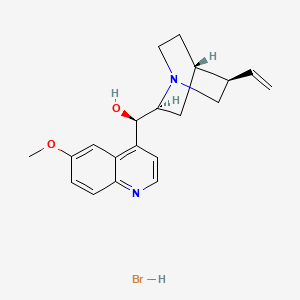

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZGBIRSORQVNB-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

549-47-3 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20203394 | |

| Record name | Quinine hydrobromide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-44-2, 549-49-5 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine hydrobromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrobromide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Structural Elucdidation of Quinine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. It further details the comprehensive structural elucidation of the synthesized compound using modern analytical techniques. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction to Quinine

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, was the first successful chemical compound used to treat an infectious disease, malaria.[1] Its mechanism of action, while not fully resolved, is widely believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[2][3] This interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leads to the accumulation of the cytotoxic free heme, ultimately causing parasite death.[3][4] Quinine may also inhibit the parasite's nucleic acid and protein synthesis.[2][5] Due to its continued relevance, particularly in cases of chloroquine-resistant malaria, the synthesis and characterization of its various salt forms, such as the hydrobromide, remain of significant interest.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between quinine free base and hydrobromic acid. This process protonates the more basic quinuclidine nitrogen atom of the quinine molecule.

General Reaction Scheme

The reaction involves the protonation of the quinuclidine nitrogen of quinine by hydrobromic acid to form the corresponding ammonium salt, this compound.

C₂₀H₂₄N₂O₂ + HBr → C₂₀H₂₅BrN₂O₂

Experimental Workflow for Synthesis

The synthesis and purification process follows a logical sequence of dissolution, reaction, precipitation, and isolation.

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from quinine free base.

-

Dissolution: Weigh 10.0 g of quinine (30.8 mmol) and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of 95% ethanol and stir at room temperature until the quinine is completely dissolved.

-

Reaction: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid (HBr) dropwise to the quinine solution. A white precipitate may begin to form immediately.

-

Precipitation: After the addition of HBr is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for 1 hour to maximize precipitation.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with two 20 mL portions of cold 95% ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60°C to a constant weight. The final product should be a white, crystalline powder.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₂₀H₂₅BrN₂O₂[6][7] |

| Molecular Weight | 405.34 g/mol [7][8] |

| Appearance | White crystalline powder |

| Theoretical Yield | ~12.5 g (based on 10g quinine input) |

| Elemental Analysis | C: 59.26%, H: 6.22%, Br: 19.71%, N: 6.91%, O: 7.89%[8] |

Structural Elucidation

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and analytical methods. Each technique provides unique information that, when combined, offers a complete structural picture.

Caption: Logical workflow for structural elucidation.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and functional groups present in the synthesized compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound, the spectrum is expected to be similar to that of quinine, with potential shifts in protons near the protonated nitrogen.[9][10]

| Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Assignment |

| ~8.7 | d | Aromatic C2'-H |

| ~7.9 | d | Aromatic C5'-H |

| ~7.6 | d | Aromatic C8'-H |

| ~7.4 | dd | Aromatic C7'-H |

| ~5.8 | ddd | Vinyl C10-H |

| ~5.5 | d | C9-H (hydroxyl) |

| ~5.0 | m | Vinyl C11-H₂ |

| ~3.9 | s | Methoxy (-OCH₃) |

| 1.5 - 3.5 | m | Aliphatic Protons |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[11]

| Chemical Shift (δ) ppm (DMSO-d₆) | Assignment |

| ~157 | C6' (C-O) |

| ~148 | C8a' |

| ~144 | C4' |

| ~141 | C10 (vinyl) |

| ~131 | C5' |

| ~121 | C7' |

| ~114 | C11 (vinyl) |

| ~102 | C3' |

| ~70 | C9 (C-OH) |

| ~56 | Methoxy (-OCH₃) |

| 20 - 60 | Aliphatic Carbons (C2-C8) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 3500 | O-H stretch (hydroxyl group) |

| 2800 - 3000 | C-H stretch (aliphatic and vinyl) |

| ~2500 - 3000 | N⁺-H stretch (ammonium) |

| 1500 - 1620 | C=C stretch (aromatic and vinyl) |

| 1000 - 1300 | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the cation.

| Parameter | Expected Value |

| Technique | ESI⁺ (Electrospray Ionization, Positive Mode) |

| Expected Ion | [C₂₀H₂₅N₂O₂]⁺ (Quininium ion) |

| Calculated m/z | 325.1916 |

Crystallographic Analysis

Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation.[12][13] For this compound, this analysis would unequivocally confirm the protonation site at the quinuclidine nitrogen and determine the absolute stereochemistry of the five stereogenic centers.[14]

Proposed Antimalarial Mechanism of Action

Understanding the mechanism of action is crucial for drug development. Quinine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the parasite's food vacuole.

Caption: Quinine's inhibition of heme detoxification pathway.

Conclusion

This guide provides a comprehensive overview of the synthesis and structural elucidation of this compound. The straightforward acid-base reaction yields the desired salt, whose identity and purity can be rigorously confirmed through a suite of modern analytical techniques, including NMR, IR, and mass spectrometry, with X-ray crystallography offering the most definitive structural proof. The detailed protocols and tabulated data herein serve as a valuable resource for chemists and pharmaceutical scientists working with this important class of alkaloids.

References

- 1. Quinine | Uses, Actions, & Side Effects | Britannica [britannica.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 5. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Quinine (Hydrobromide) | C20H25BrN2O2 | CID 11068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C20H25BrN2O2 | CID 9822548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 10. Quinine(130-95-0) 1H NMR spectrum [chemicalbook.com]

- 11. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 12. rsc.org [rsc.org]

- 13. Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinine total synthesis - Wikipedia [en.wikipedia.org]

Quinine Hydrobromide: A Technical Guide to its Application as a Chiral Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of quinine hydrobromide as a chiral catalyst in asymmetric organic synthesis. Quinine, a readily available cinchona alkaloid, and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This document provides a comprehensive overview of its application in key synthetic transformations, detailed experimental protocols, and an exploration of the catalytic mechanism, with a particular focus on the influence of the hydrobromide counter-ion.

Introduction: The Power of Asymmetric Organocatalysis

The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has driven the development of asymmetric catalysis. Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a sustainable and versatile alternative to metal-based catalysts. Cinchona alkaloids, such as quinine, are privileged scaffolds in organocatalysis due to their rigid bicyclic structure, multiple stereocenters, and the presence of both a basic quinuclidine nitrogen and a hydroxyl group, which can act in a bifunctional manner. This compound, the acid salt of quinine, often exhibits enhanced or modified catalytic activity and selectivity, making it a subject of significant interest.

Key Asymmetric Transformations Catalyzed by this compound

This compound has proven to be an effective catalyst for a range of asymmetric reactions, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Quinine and its derivatives, including the hydrobromide salt, can effectively catalyze the enantioselective Michael addition of various nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins and enones.

Table 1: Quinine-Catalyzed Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

| Entry | 1,3-Dicarbonyl Compound | Nitroolefin | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | Dimedone | β-Nitrostyrene | Quinine | Toluene | RT | 72 | 85 | 75 | [1] |

| 2 | 1,3-Cyclohexanedione | β-Nitrostyrene | Quinine | CH2Cl2 | 0 | 48 | 92 | 81 | [1] |

| 3 | Diethyl Malonate | (E)-1-Nitro-2-phenylethene | Quinine derivative | Toluene | -20 | 24 | 95 | 92 | [2] |

| 4 | Acetylacetone | (E)-1-Nitro-2-(4-chlorophenyl)ethene | Quinine derivative | THF | RT | 36 | 88 | 85 | [2] |

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Quinine-based catalysts facilitate this reaction with high enantioselectivity. The aza-Henry reaction, the addition of a nitroalkane to an imine, provides access to chiral β-nitroamines, precursors to valuable 1,2-diamines.

Table 2: Quinine-Derived Catalyst in the Asymmetric Aza-Henry Reaction

| Entry | Imine | Nitroalkane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Ref. |

| 1 | N-Boc-isatin ketimine | Nitromethane | Quinine-derived thiourea | Toluene | -20 | 48 | 98 | - | 91 | [3] |

| 2 | N-Boc-isatin ketimine | Nitroethane | Quinine-derived thiourea | Toluene | -20 | 72 | 95 | 70:30 | 99 | [3] |

| 3 | N-PMP-benzaldimine | Nitromethane | Quaternary ammonium salt from quinine | Mesitylene | RT | 24 | 92 | - | 85 | [4] |

| 4 | N-Boc-trifluoromethyl ketimine | Nitromethane | Quaternary ammonium salt from quinine | Mesitylene | RT | 12 | 95 | - | 96 | [5] |

Asymmetric Cycloaddition Reactions

Quinine and its derivatives have also been employed as catalysts in various asymmetric cycloaddition reactions, which are powerful tools for the construction of cyclic molecules with multiple stereocenters. These include [3+2] and [4+2] cycloadditions.

Table 3: Quinine-Derived Catalyst in Asymmetric Cycloaddition Reactions

| Entry | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| 1 | [3+2] Cycloaddition | 2-Nitrobenzofuran | Isatin imine | Quinine-derived squaramide | CDCl3 | RT | 24 | 75 | >95:5 (dr) | 98 |

| 2 | [2+2] Cycloaddition | Ketene | Benzaldehyde | Quinine-tethered Co(III)-salen | Toluene | 0 | 1 | 97 | >99 | [6] |

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

To a stirred solution of the nitroolefin (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in toluene (1 mL) is added the quinine-based catalyst (10 mol%). The reaction mixture is stirred vigorously at the specified temperature for the time indicated in the corresponding table. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[1]

General Procedure for the Asymmetric Aza-Henry Reaction of N-Boc Ketimines

To a solution of the quinine-derived quaternary ammonium salt (0.001 mmol, 1 mol%) in mesitylene (1.0 mL) is added nitromethane (2.0 equiv.) and a base (e.g., Cs2CO3, 0.1 equiv.). After stirring for 5 minutes at room temperature, the corresponding N-Boc ketimine (0.1 mmol) is added. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash silica gel column chromatography to give the desired β-nitroamine.[4]

Catalytic Mechanism and the Role of the Hydrobromide Counter-ion

The catalytic activity of quinine and its derivatives is generally attributed to their bifunctional nature. The basic quinuclidine nitrogen can deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile and orienting the substrates in the transition state to achieve high stereoselectivity.

Computational studies have provided deeper insights into the intricate network of non-covalent interactions that govern the enantioselectivity of these reactions.[1][7] These interactions include:

-

Hydrogen Bonding: The hydroxyl group of quinine forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroolefin or the carbonyl group of an enone), increasing its electrophilicity and fixing its orientation.

-

Brønsted Acidity: In the case of this compound, the protonated quinuclidine nitrogen can act as a Brønsted acid, further activating the electrophile through hydrogen bonding.

-

Ion Pairing: The protonated quinuclidine nitrogen forms a chiral ion pair with the deprotonated nucleophile, creating a well-defined chiral environment.

-

Anion-π Interactions: The aromatic quinoline ring of the catalyst can engage in anion-π interactions with anionic intermediates, such as the nitronate anion in the Henry reaction, further stabilizing the transition state.[1]

The hydrobromide counter-ion plays a crucial, albeit often subtle, role in the catalytic cycle. While not directly participating in bond formation, its presence can influence the catalyst's solubility, the acidity of the protonated quinuclidine, and the overall organization of the transition state assembly. Studies on the effect of halide ions on the properties of quinine have shown that bromide ions can interact with the quinine molecule, potentially through quenching of its fluorescence, which suggests a close association.[8][9][10] In the context of catalysis, the bromide ion can participate in a secondary coordination sphere, influencing the tightness of the ion pair between the catalyst and the substrate and thereby affecting the stereochemical outcome. The specific nature and impact of the hydrobromide ion can be dependent on the reaction conditions, particularly the solvent polarity.

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a versatile and powerful chiral organocatalyst for a variety of important asymmetric transformations. Its effectiveness stems from a combination of its rigid chiral scaffold and its ability to engage in multiple non-covalent interactions with substrates, leading to highly organized and stereochemically defined transition states. The hydrobromide counter-ion, while not directly involved in the chemical transformation, plays a significant role in modulating the catalyst's properties and the overall reaction environment. This guide provides a foundational understanding for researchers and professionals in the field to effectively utilize this compound in the development of efficient and stereoselective synthetic methodologies. Further exploration into the precise role of the counter-ion and the development of novel quinine-based catalysts will undoubtedly continue to expand the horizons of asymmetric organocatalysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

- 5. An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Reaction Rate Acceleration Enabled by Tethered Lewis Acid-Lewis Base Bifunctional Catalysis: A Catalytic, Enantioselective [2+2] Ketene Aldehyde Cycloaddition Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the effect of halide ions on the fluorescence of quinine sulfate. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Fluorescence Quantum Yield of Quinine Hydrobromide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of quinine, with a focus on quinine hydrobromide. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for accurate fluorescence quantum yield determination. This guide covers the theoretical underpinnings of fluorescence, detailed experimental protocols, and the influence of solvent environments on the photophysical properties of quinine.

Introduction to Quinine and its Fluorescence Properties

Quinine, an alkaloid originally derived from the bark of the cinchona tree, is a well-known antimalarial drug.[1] Beyond its medicinal applications, quinine and its salts, such as this compound and quinine sulfate, are widely recognized for their strong fluorescence in acidic solutions.[2] This distinct fluorescence makes quinine a valuable tool in various scientific applications, including its use as a fluorescence standard for quantum yield measurements.

The fluorescence of quinine is characterized by two main excitation wavelengths at approximately 250 nm and 350 nm, with a broad emission band centered around 450 nm in dilute acidic solutions.[2][3] The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular environment. Factors such as the solvent's polarity, viscosity, temperature, and the presence of quenching agents can significantly influence the fluorescence intensity and quantum yield of quinine.[2]

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.

The quantum yield can be expressed as:

Φf = kf / (kf + knr)

where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching.

An accurate determination of the fluorescence quantum yield is crucial in many research areas, including the development of fluorescent probes, characterization of new materials, and in quantitative fluorescence-based assays.

Factors Influencing the Fluorescence Quantum Yield of Quinine

The fluorescence quantum yield of quinine is not an intrinsic constant but is highly sensitive to its immediate environment. Understanding these factors is critical for accurate and reproducible measurements.

-

Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can significantly affect the position and intensity of the absorption and emission bands of quinine.[4] Solvents capable of hydrogen bonding can interact with the quinine molecule, altering its electronic structure and, consequently, its fluorescence properties.[4]

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield.[2] This is attributed to the increased frequency of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay pathways. For instance, the quantum yield of quinine in 0.05 M sulfuric acid shows a notable temperature dependence, decreasing by -0.45% per degree Celsius near room temperature.[5] In contrast, quinine in 0.1 M perchloric acid exhibits a stable quantum yield between 20 and 45 °C.[5]

-

Viscosity: A decrease in the solvent's viscosity can also lead to a lower fluorescence quantum yield due to an increase in collisional quenching.[2]

-

pH and Protonation: The fluorescence of quinine is highly dependent on the pH of the solution. In acidic solutions, the quinoline nitrogen is protonated, leading to strong fluorescence.

-

Quenching Agents: The presence of certain ions, particularly halide ions like chloride (Cl-), can significantly quench the fluorescence of quinine.[2] This quenching effect is an important consideration in analytical applications and when choosing solvents or buffers.

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in acidic solution is a widely used standard for this purpose.

The relative fluorescence quantum yield (Φf(sample)) can be calculated using the following equation:

Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

-

Φf(std) is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

Detailed Experimental Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of this compound using the relative method with quinine sulfate as a standard.

4.1.1. Materials and Instrumentation

-

This compound: The sample of interest.

-

Quinine Sulfate Dihydrate: As the fluorescence standard.

-

Solvents: High-purity solvents (e.g., 0.1 M H2SO4, ethanol, methanol, water).

-

UV-Vis Spectrophotometer: For absorbance measurements.

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length.

4.1.2. Preparation of Solutions

-

Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H2SO4 (e.g., 100 ppm).

-

Sample Stock Solution: Prepare a stock solution of this compound in the desired solvent.

-

Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the standard and the sample in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

4.1.3. Absorbance Measurements

-

Record the absorbance spectra of all working solutions using the UV-Vis spectrophotometer.

-

Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).

4.1.4. Fluorescence Measurements

-

Set the excitation and emission slit widths on the spectrofluorometer (e.g., 5 nm).

-

Set the excitation wavelength (e.g., 350 nm).

-

Record the corrected fluorescence emission spectra for all working solutions over the appropriate wavelength range (e.g., 370-650 nm).

-

Record the fluorescence spectrum of a solvent blank for background subtraction.

4.1.5. Data Analysis

-

Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample using the following equation:

Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (ηsample2 / ηstd2)

Quantitative Data for Quinine Fluorescence Quantum Yield

While specific data for this compound is limited in the literature, the data for the closely related and commonly used standard, quinine sulfate, provides a valuable reference. The following table summarizes the fluorescence quantum yield of quinine sulfate in different acidic solutions.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Quinine Sulfate | 0.05 M H2SO4 | 350 | 450 | 0.55 | [2] |

| Quinine Sulfate | 0.1 M H2SO4 | 372 | ~450 | 0.54 | [6] |

| Quinine Sulfate | 0.5 M H2SO4 | 310 | ~450 | 0.546 | |

| Quinine Sulfate | 0.1 M HClO4 | 347.5 | ~450 | 0.60 | [5] |

Note: The quantum yield of quinine is highly dependent on the experimental conditions. The values presented above are widely accepted reference values. Researchers should determine the quantum yield of their standard under their specific experimental conditions.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative determination of fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

Factors Influencing Quinine's Fluorescence Quantum Yield

This diagram illustrates the key environmental factors that can affect the fluorescence quantum yield of quinine.

Caption: Key factors influencing the fluorescence quantum yield of quinine.

Conclusion

This technical guide has provided a detailed overview of the fluorescence quantum yield of this compound, leveraging the extensive data available for the closely related quinine sulfate. The experimental protocols and data presented herein offer a solid foundation for researchers and scientists working with this important fluorophore. Accurate determination of the fluorescence quantum yield is paramount for reliable and reproducible results in a wide range of scientific and drug development applications. By carefully controlling experimental variables and adhering to standardized procedures, researchers can effectively utilize the fluorescent properties of quinine in their work.

References

- 1. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cinchona alkaloids, a class of quinoline-containing natural products isolated from the bark of the Cinchona tree, have played a pivotal role in human history, most notably for their potent antimalarial properties. Quinine, the most famous of these, along with its diastereomer quinidine and related compounds cinchonine and cinchonidine, continues to be a subject of intense scientific scrutiny. Understanding the intricate biosynthetic pathway that leads to these complex molecules is crucial for metabolic engineering efforts aimed at improving their production, as well as for the discovery of novel biocatalysts for synthetic chemistry. This technical guide provides an in-depth exploration of the core biosynthetic pathway of quinine and related Cinchona alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The biosynthesis of quinine and other Cinchona alkaloids is a complex process that begins with precursors from primary metabolism and proceeds through a series of enzymatic transformations. The pathway can be broadly divided into three main stages: the formation of the terpenoid precursor secologanin, the production of the indole precursor tryptamine, and their subsequent condensation and remarkable rearrangement to form the characteristic quinoline scaffold.

The Secologanin Pathway

The biosynthesis of secologanin initiates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These are then converted to geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation and cyclization, transform GPP into the iridoid loganin. The final step in this branch of the pathway is the oxidative cleavage of the cyclopentane ring of loganin by the enzyme secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.[1]

The Tryptamine Pathway and a Revised Understanding of Methoxylation

The indole portion of the Cinchona alkaloids is derived from the amino acid tryptophan. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to produce tryptamine.[2] For a long time, it was assumed that the characteristic methoxy group of quinine and quinidine was installed at a late stage in the biosynthetic pathway. However, recent research has overturned this hypothesis, demonstrating that the methoxylation occurs much earlier.[3] It is now understood that tryptamine can be hydroxylated at the 5-position by a tryptophan-5-hydroxylase (T5H) and subsequently methylated by an O-methyltransferase (OMT) to yield 5-methoxytryptamine. This finding reveals the existence of parallel pathways for the biosynthesis of methoxylated and non-methoxylated Cinchona alkaloids, starting from tryptamine and 5-methoxytryptamine, respectively.[3]

The Central Role of Strictosidine and the Path to the Quinoline Core

The crucial condensation reaction between tryptamine (or 5-methoxytryptamine) and secologanin is catalyzed by strictosidine synthase (STR), a key enzyme that forms the central intermediate strictosidine (or 5-methoxy-strictosidine).[4][5] Strictosidine then undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone.[2] This unstable intermediate is the branching point for the biosynthesis of a vast array of monoterpene indole alkaloids.

In the Cinchona pathway, the strictosidine aglycone is converted to dihydrocorynantheal through the action of a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE).[1][6] Dihydrocorynantheal is a key intermediate that undergoes a remarkable series of rearrangements, including the cleavage of the indole ring and subsequent recyclization, to form the characteristic quinoline core of the Cinchona alkaloids. The final steps of the pathway involve hydroxylation, methylation (if not already present from 5-methoxytryptamine), and stereospecific reductions to yield the four major alkaloids: quinine, quinidine, cinchonine, and cinchonidine.[1][6] The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for the late steps, with hydroxylation and methylation preceding the final keto-reduction.[1][6]

Quantitative Data on Cinchona Alkaloid Content

The concentration of alkaloids in Cinchona bark varies significantly depending on the species, age of the plant, and environmental conditions. The following tables summarize reported quantitative data on the alkaloid content in different Cinchona species.

Table 1: Total Alkaloid Content in the Bark of Different Cinchona Species

| Cinchona Species | Total Alkaloid Content (%) | Reference(s) |

| C. succirubra | 5 - 7 | [7] |

| C. calisaya | 4 - 7 | [7] |

| C. ledgeriana | 5 - 14 | [7] |

| C. officinalis | Not specified | |

| C. pubescens | Not specified |

Table 2: Individual Alkaloid Content in Cinchona Bark Samples (Supercritical Fluid Chromatography Analysis) [8][9][10]

| Alkaloid | Content Range (%) |

| Cinchonine | 1.87 - 2.30 |

| Quinine | 1.59 - 1.89 |

| Cinchonidine | 0.90 - 1.26 |

| Total | 4.75 - 5.20 |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of Cinchona alkaloid biosynthesis.

Quantitative Analysis of Cinchona Alkaloids by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the major alkaloids (quinine, quinidine, cinchonine, and cinchonidine) in Cinchona bark extracts.

Materials:

-

Cinchona bark powder

-

Toluene

-

Aqueous sodium hydroxide solution

-

Sulphuric acid

-

Mobile phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted with phosphoric acid)

-

HPLC system with a UV detector

-

Reversed-phase C8 or C18 column

Procedure:

-

Extraction:

-

A known weight of finely powdered Cinchona bark is mixed with an aqueous sodium hydroxide solution to liberate the free alkaloids.

-

The alkaloids are then extracted with toluene by vigorous shaking.

-

The toluene phase, containing the alkaloids, is separated.

-

-

Back-Extraction:

-

The alkaloids are back-extracted from the toluene phase into a known volume of dilute sulphuric acid.

-

The aqueous acidic phase now contains the protonated alkaloids.

-

-

HPLC Analysis:

-

The aqueous extract is filtered and injected into the HPLC system.

-

Separation is achieved on a reversed-phase column using an isocratic or gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer.

-

Detection is typically performed using a UV detector at a wavelength where the alkaloids exhibit strong absorbance (e.g., 240 nm).[11]

-

Quantification is achieved by comparing the peak areas of the alkaloids in the sample to those of a series of external standards of known concentrations.[12]

-

Enzymatic Assay for O-Methyltransferase (OMT) Activity

Objective: To determine the activity of O-methyltransferase enzymes involved in the biosynthesis of methoxylated Cinchona alkaloids.

Materials:

-

Recombinant O-methyltransferase enzyme

-

Substrate (e.g., 6'-hydroxycinchoninone or serotonin)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

HEPES buffer (pH 7.5)

-

Methanol for quenching the reaction

-

LC-MS system for product analysis

Procedure:

-

Reaction Setup:

-

Incubation:

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[13]

-

-

Quenching and Analysis:

Transcriptomics and Metabolomics Workflow for Gene Discovery

Objective: To identify candidate genes involved in the Cinchona alkaloid biosynthetic pathway by correlating gene expression profiles with metabolite accumulation.

Procedure:

-

Sample Collection: Different tissues (e.g., roots, stems, leaves) from Cinchona plants are collected, as alkaloid biosynthesis and accumulation can be tissue-specific.[6][14]

-

Parallel Extraction: RNA and metabolites are extracted from the same tissue samples to allow for direct correlation.

-

Transcriptome Analysis:

-

Extracted RNA is used for RNA sequencing (RNA-Seq) to generate a comprehensive profile of gene expression.

-

The sequencing reads are assembled into a transcriptome, and the genes are annotated to predict their functions.

-

-

Metabolome Analysis:

-

Data Integration and Analysis:

-

Candidate Gene Validation:

-

The function of candidate genes is then validated through in vitro enzyme assays with recombinant proteins or by in vivo functional characterization in heterologous systems like Nicotiana benthamiana.[13]

-

Conclusion

The biosynthesis of quinine and related Cinchona alkaloids is a testament to the chemical ingenuity of nature. While significant strides have been made in elucidating this complex pathway, from the identification of key enzymes to a revised understanding of the timing of methoxylation, further research is needed to fully characterize all the enzymatic steps and their regulation. The integration of transcriptomics, metabolomics, and classical enzymology will continue to be a powerful approach to unraveling the remaining mysteries of this fascinating pathway. A complete understanding of the biosynthesis will not only satisfy scientific curiosity but also pave the way for the sustainable production of these vital medicines through metabolic engineering and synthetic biology.

References

- 1. Early and Late Steps of Quinine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The distribution of strictosidine-synthase activity and alkaloids in Cinchona plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative analysis of alkaloids from Cinchona bark by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

A Historical Perspective on the Use of Quinine in Malaria Treatment: An In-depth Technical Guide

Introduction

For nearly four centuries, quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria. Its discovery and application marked the dawn of chemotherapy for infectious diseases and fundamentally altered the course of global health and colonial expansion.[1] This technical guide provides a comprehensive historical perspective on the use of quinine in malaria treatment, intended for researchers, scientists, and drug development professionals. It delves into the early discovery and administration of Cinchona bark, the isolation of quinine, historical clinical evaluations, and the evolution of our understanding of its mechanism of action.

From Sacred Bark to Purified Alkaloid: A Historical Timeline

The use of Cinchona bark to treat fevers was first documented by Jesuit missionaries in Peru in the 17th century.[2] Indigenous populations in the Andes may have been aware of its properties even earlier, as one legend recounts a feverish man whose symptoms abated after drinking from a pool of water bittered by surrounding "quina-quina" trees.[1][3] The bark, often referred to as "Jesuit's bark" or "Peruvian bark," was introduced to Europe around 1632 and became a valuable commodity.[4]

Initially, the bark was administered in a crude form. It was dried, ground into a fine powder, and then typically mixed with wine to make its intensely bitter taste more palatable.[4][5] This method, however, led to significant issues with dosage and inconsistent efficacy due to variations in the alkaloid content of the bark from different trees.[5]

A major breakthrough occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the Cinchona bark.[1][4][5][6] They named this compound quinine, derived from the original Quechua word for the bark, "quina-quina".[4] The availability of purified quinine allowed for standardized dosing and marked a new era in the treatment of malaria, replacing the crude bark as the standard of care.[1][6]

Quantitative Analysis of Historical Efficacy and Dosage

The isolation of quinine enabled more systematic evaluations of its efficacy. One of the earliest large-scale clinical trials was conducted by the British government in India between 1866 and 1868. This landmark study provided robust quantitative data on the efficacy of Cinchona alkaloids.

Table 1: Madras Cinchona Alkaloids Clinical Trial (1866-1868)

| Alkaloid Tested | Number of Patients | Primary Outcome Measure | Reported Cure Rate | Reference |

| Quinine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |

| Quinidine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |

| Cinchonine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |

| Cinchonidine Sulfate | ~900 | Cessation of febrile paroxysms | >98% | [1] |

Subsequent studies, particularly in the 20th century, continued to evaluate quinine's efficacy, especially as drug resistance emerged as a significant challenge.

Table 2: Historical Quinine Efficacy & Resistance Data

| Study Region/Period | Treatment Regimen | Reported Cure Rate | Reported Resistance Rate | Reference |

| Southeast Asia | Quinine monotherapy (7 days) | 85-87% | - | [1] |

| Vietnam | Quinine + Artesunate (3 days) | 50% | - | [1] |

| Vietnam | Quinine + Artesunate (5 days) | 76% | - | [1] |

| Brazil (post-1960) | Quinine alone | 76.9% | 23.1% (R1) | [7] |

| Brazil (post-1960) | Quinine + Sulfadoxine/Pyrimethamine | 62.2% | 37.8% (R1) | [7] |

| Brazil (post-1960) | Quinine + Tetracycline | High | - | [7] |

Dosage regimens for quinine have varied considerably over time and depending on the severity of the malaria infection.

Table 3: Historical Quinine Dosage Regimens

| Indication | Dosage Regimen | Administering Body/Period | Reference |

| Uncomplicated Malaria | 648 mg orally every 8 hours for 7 days | Standard Adult Dose | [8] |

| Severe Malaria | Loading dose: 20 mg salt/kg IV, then 10 mg/kg every 8 hours | World Health Organization (WHO) | [1] |

| Uncomplicated Malaria (Africa) | 10 mg/kg of base orally every 8 hours for 7 days | Current Recommendation | [1] |

| Uncomplicated P. falciparum | 30 mg/kg/day orally, divided into 3 doses for 3-7 days | Pediatric Dose | [9] |

Experimental Protocols in a Historical Context

Detailed, standardized experimental protocols as we know them today were largely absent in the 19th and early 20th centuries.[4] Early "clinical trials" were often observational, comparing outcomes in groups of soldiers or workers with and without quinine prophylaxis.[10] However, we can reconstruct a generalized workflow based on the descriptions of these pioneering studies.

Generalized Protocol for Early Quinine Efficacy Studies (c. late 19th Century)

-

Patient Selection:

-

Identify individuals presenting with intermittent fevers, a hallmark symptom of malaria. Diagnosis was based purely on clinical symptoms, as the Plasmodium parasite was not identified until 1880.[4]

-

-

Treatment Allocation:

-

Patients would be assigned to different treatment groups. In the Madras study, for example, patients were allocated to receive one of the four purified alkaloids (quinine, quinidine, cinchonine, or cinchonidine).[1] In other trials, a control group might receive no treatment or a placebo. The method of allocation was often not specified.[10]

-

-

Drug Administration:

-

The purified alkaloid, typically in sulfate salt form, was administered orally in pill form at a predetermined dose.

-

-

Outcome Measurement:

-

The primary endpoint was the "cessation of febrile paroxysms," meaning the resolution of the cyclical fever.[1]

-

Clinicians would observe patients and record the abatement of fever and other symptoms.

-

-

Data Collection & Analysis:

-

The number of patients in each group who recovered (i.e., whose fevers ceased) was counted.

-

Cure rates were calculated as a simple percentage of treated patients who recovered.

-

Below is a logical workflow diagram representing this early experimental approach.

References

- 1. mmv.org [mmv.org]

- 2. Early stage clinical trial of antimalarial drug begins | National Institutes of Health (NIH) [nih.gov]

- 3. Determination of quinine in serum, plasma, red blood cells and whole blood in healthy and Plasmodium falciparum malaria cases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple method for assessing quinine pre-treatment in acute malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jameslindlibrary.org [jameslindlibrary.org]

- 7. [The clinical evaluation of quinine for the treatment of Plasmodium falciparum malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinine - Wikipedia [en.wikipedia.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Italian controlled trials to assess prevention and treatment of malaria, 1900–1930s - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of quinine hydrobromide. The information presented is intended to support research, development, and formulation activities involving this important pharmaceutical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Physicochemical Properties

This compound is the hydrobromide salt of quinine, a primary alkaloid derived from the bark of the Cinchona tree.[1] Understanding its fundamental physicochemical properties is crucial for its application in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 405.34 g/mol | [1][2][3][4][5] |

| Appearance | Solid powder, yellow, or white silky, glittering needles.[1][2] | [1][2] |

| Melting Point | 81-82°C | |

| pKa | pKₐ₁: 5.07, pKₐ₂: 9.7 (for quinine base) | [6][7] |

Note: The pKa values provided are for the parent compound, quinine. The salt formation with hydrobromic acid will influence the pH of aqueous solutions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound, as a salt, exhibits different solubility characteristics compared to its free base form.

Table 2: Solubility of Quinine and its Salts in Various Solvents

| Solvent | Quinine Base | Quinine Hydrochloride | Quinine Sulfate | This compound |

| Water | 1 g in 1900 mL (0.53 g/L) | Soluble | 1 g in 810 mL | Data not readily available in quantitative terms. Expected to be more soluble than the free base. |

| Boiling Water | 1 g in 760 mL | Very soluble | 1 g in 32 mL | Data not readily available. |

| Ethanol | 1 g in 0.8 mL | Very soluble | 1 g in 120 mL | Data not readily available, but expected to be soluble. |

| Chloroform | 1 g in 1.2 mL | Freely soluble | Slightly soluble | Data not readily available. |

| Ether | 1 g in 250 mL | Very slightly soluble | Practically insoluble | Data not readily available. |

Note: Quantitative solubility data for this compound is not extensively documented in readily available literature. The provided data for other forms of quinine offers a comparative perspective. The solubility of quinine salts is generally higher in water than the free base.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and solubility properties discussed in this guide.

Determination of Melting Point

The melting point is determined using the capillary method.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

An initial rapid heating can be used to determine an approximate melting range.

-

For an accurate determination, the heating rate is slowed to 1-2°C per minute when the temperature is within 20°C of the approximate melting point.[8][9]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[10]

Determination of pKa (Potentiometric Titration)

The pKa values of quinine can be determined by potentiometric titration.

Protocol:

-

A precise amount of quinine is dissolved in a suitable solvent, typically a co-solvent system like methanol-water for sparingly soluble substances.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11][12]

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.[7][12]

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method, a standard protocol recommended by the OECD and USP.[1][13][14]

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The experiment is performed in triplicate to ensure the reliability of the results.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Interplay of physicochemical properties influencing solubility.

Caption: Standard procedure for determining equilibrium solubility.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pKa and log p determination | PPTX [slideshare.net]

- 13. biorelevant.com [biorelevant.com]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinine Hydrobromide

AN-HPLC-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of quinine hydrobromide in pharmaceutical preparations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol has been developed based on established methodologies and validated for its linearity, precision, accuracy, and sensitivity.

Introduction

Quinine, a primary alkaloid from the bark of the Cinchona tree, is a widely used antimalarial drug.[1][2] Accurate quantification of its salt form, this compound, is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the determination of active pharmaceutical ingredients (APIs) like quinine. This document provides a detailed protocol for an HPLC method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The key chromatographic parameters are summarized in the table below.

| Parameter | Condition |

| HPLC System | Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 233 nm[4] |

| Run Time | 10 minutes |

Reagents and Standards

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

Preparation of Solutions

2.3.1. Phosphate Buffer (pH 3.0)

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 50 mM. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

2.3.2. Mobile Phase

Prepare the mobile phase by mixing acetonitrile and the phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

2.3.3. Standard Stock Solution (1000 µg/mL)

Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 10 to 50 µg/mL.[4]

2.3.5. Sample Preparation

The sample preparation will depend on the matrix. For a simple formulation, a direct dilution with the mobile phase to fall within the calibration range may be sufficient. For more complex matrices, a suitable extraction procedure may be required.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Parameter | Result |

| Linearity (Concentration Range) | 10 - 50 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time | Approximately 4.6 minutes[3] |

| Limit of Detection (LOD) | 0.08 µg/mL |

| Limit of Quantification (LOQ) | 0.25 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC method development and validation for this compound quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijnrd.org [ijnrd.org]

Application of Quinine Hydrobromide as a Chiral Resolving Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has a long and distinguished history in chemistry, not only for its medicinal properties but also for its crucial role in the field of stereochemistry.[1][2] Its inherent chirality, stemming from four stereogenic centers, makes it an excellent and cost-effective tool for the separation of enantiomers.[2] This document provides detailed application notes and protocols for the use of quinine and its salts, such as quinine hydrobromide, as a chiral resolving agent. The primary applications covered include classical resolution by diastereomeric salt formation, its use as a chiral selector in chromatography, and as a chiral solvating agent in NMR spectroscopy for the determination of enantiomeric excess.

Chiral Resolution via Diastereomeric Salt Formation and Crystallization

The most traditional and widely used method for resolving racemic mixtures is the formation of diastereomeric salts.[2] This technique leverages the different physical properties, particularly solubility, of diastereomers. When a racemic acid is reacted with an enantiomerically pure base like quinine, two diastereomeric salts are formed. These salts are not mirror images and thus exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Logical Workflow for Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Resolution of Racemic Malic Acid

This protocol is adapted from the demonstrated resolution of racemic malic acid using quinine.[1]

Materials:

-

Racemic malic acid

-

Quinine (or this compound)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Deionized water

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic malic acid in a minimal amount of warm ethanol.

-

In a separate flask, dissolve 1.0 equivalent of quinine in warm ethanol.

-

Slowly add the quinine solution to the malic acid solution with constant stirring.

-

Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) to induce crystallization. The formation of a precipitate should be observed.

-

-

Fractional Crystallization:

-

Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold ethanol. This is the first crop of the less soluble diastereomeric salt.

-

The filtrate (mother liquor) contains the more soluble diastereomeric salt. Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals, which may be enriched in the other diastereomer.

-

The purity of the separated diastereomers can be checked by measuring their optical rotation. Recrystallize the less soluble salt from fresh hot ethanol until a constant optical rotation is achieved.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified, less soluble diastereomeric salt in deionized water.

-

Add 1 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2). This will protonate the malate anion and precipitate the quinine as its hydrochloride salt.

-

Filter off the quinine hydrochloride. The filtrate now contains the resolved enantiomer of malic acid.

-

To isolate the malic acid, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent evaporated.

-

The same procedure can be applied to the mother liquor to recover the other enantiomer, although it may be of lower enantiomeric purity.

-

Data Presentation:

| Racemic Compound | Resolving Agent | Solvent | Result | Reference |

| Malic Acid | Quinine | Ethanol/Water | Successful partial resolution, yielding a salt with 75% D-malate. | [1] |

| C2-symmetric N,N-bis(phosphinomethyl)amine | (-)-Quinine | Not specified | High enantiomeric purity achieved through fractional crystallization. | [3] |

| Diels-Alder Cycloadduct | Quinidine | Aqueous acetonitrile | Isolation of both enantiomers in high enantiomeric purity. | [4] |

Chiral Chromatography Applications

Quinine and its derivatives are extensively used in chiral chromatography, either as a chiral mobile phase additive (CMPA) or as a chiral stationary phase (CSP).

Quinine as a Chiral Mobile Phase Additive (CMPA)

In this technique, an achiral stationary phase is used, and the chiral resolving agent (quinine) is added to the mobile phase. The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral additive in the mobile phase. These diastereomeric complexes have different affinities for the stationary phase, leading to different retention times.

Experimental Protocol: HPLC Separation of Mandelic and 10-Camphorsulfonic Acids

This protocol is based on the separation of acidic enantiomers using quinine as a chiral counter-ion in the mobile phase.[5][6]

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

Column: Porous graphitic carbon (e.g., Hypercarb, 100 x 4.6 mm, 5 µm)[5]

Mobile Phase Preparation:

-

Prepare a stock solution of quinine (e.g., 0.10 mM). Dissolve the appropriate amount of quinine in the organic solvent mixture. For example, dissolve 9.73 mg of quinine in 300 mL of dichloromethane-cyclohexane (50:50 v/v).[5]

-

Add a small amount of acid, such as 24 µL of glacial acetic acid, to the final mobile phase solution.[5]

-

The final mobile phase composition would be, for example: dichloromethane-cyclohexane (50:50 v/v) + 0.10 mM quinine + 0.008% CH3COOH.[5][6]

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Injection volume: 5 µL[5]

-

Detection wavelength: 257 nm for mandelic acid, 337 nm for 10-camphorsulfonic acid[5][6]

-

Temperature: Ambient

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Dissolve the racemic mixture of the acid in the mobile phase.

-

Inject the sample onto the column and record the chromatogram.

-

The two enantiomers should elute at different retention times.

Logical Workflow for HPLC with a Chiral Mobile Phase Additive

Caption: Workflow for chiral separation by HPLC with a CMPA.

Quinine-Based Chiral Stationary Phases (CSPs)

Quinine can be chemically bonded to a solid support (e.g., silica gel) to create a chiral stationary phase. These are particularly effective for the separation of acidic compounds. The separation mechanism is typically based on anion exchange, where the protonated quinuclidine nitrogen of the quinine selector interacts with the anionic analyte.

Data Presentation: Chromatographic Separations

| Analyte | Method | Chiral Selector | Stationary Phase | Mobile Phase | Result | Reference |

| Mandelic Acid | HPLC-CMPA | Quinine | Porous Graphitic Carbon | Dichloromethane-cyclohexane (50:50) + 0.10 mM Quinine + 0.008% Acetic Acid | Successful enantiomeric separation. | [5][6] |

| 10-Camphorsulfonic Acid | HPLC-CMPA | Quinine | Porous Graphitic Carbon | Dichloromethane-cyclohexane (50:50) + 0.10 mM Quinine + 0.008% Acetic Acid | Enantiomers separated with some overlap. | [5] |

| Acidic Compounds | SFC-CSP | O-9-tert-butylcarbamate of Quinine | Silica Gel (CHIRALPAK QN-AX) | Supercritical CO2 with modifier | Effective enantiomer resolution. | [7] |

Determination of Enantiomeric Excess by NMR Spectroscopy

Quinine can be used as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (ee) of a sample. In the presence of quinine, the enantiomers of a chiral analyte will experience different chemical environments, leading to the splitting of NMR signals that are otherwise degenerate. This allows for the integration of the signals corresponding to each enantiomer and the calculation of the ee. This method is often rapid and non-destructive.[8]

Experimental Protocol: NMR Determination of Enantiomeric Excess of N-Trifluoroacetyl Amino Acids

This protocol is based on the use of quinine for the enantiodiscrimination of N-trifluoroacetyl (TFA) derivatives of amino acids.[8]

Materials:

-

N-TFA protected amino acid sample (racemic or enantioenriched)

-

Quinine

-

Deuterated solvent (e.g., CDCl3 or C6D6)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the N-TFA amino acid derivative and dissolve it in the chosen deuterated solvent (e.g., 0.5 mL of CDCl3) in an NMR tube to a concentration of around 10-20 mM.

-

Acquire a standard 1H or 19F NMR spectrum of the sample to serve as a reference.

-

Add a sub-stoichiometric to stoichiometric amount of quinine to the NMR tube (e.g., 0.5-1.0 equivalents relative to the amino acid derivative).

-

Gently shake the NMR tube to ensure complete dissolution and complexation.

-

-

NMR Acquisition:

-

Acquire a 1H or 19F NMR spectrum of the mixture.

-

The signals corresponding to the protons or fluorine atoms near the stereocenter of the amino acid derivative should now be split into two separate signals, one for each enantiomer.

-

Optimize the spectral window and acquisition parameters to clearly resolve the two signals.

-

-

Data Analysis:

-

Integrate the areas of the two separated signals.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100

-

Logical Workflow for NMR-based Enantiomeric Excess Determination

Caption: Workflow for ee determination using quinine as a CSA in NMR.

Data Presentation: NMR Enantiodiscrimination

| Analyte Class | Derivatization | Quinine as | Nucleus Observed | Solvent | Result | Reference |

| Amino Acids | N-Trifluoroacetyl | Chiral Solvating Agent | 1H, 19F | CDCl3, C6D6 | Well-differentiated signals for various amino acids. | [8] |

| Binaphthyl derivatives | None | Chiral Solvating Agent | 1H | Not specified | Successful determination of enantiomeric composition. | [9] |

| Alkylarylcarbinols | None | Chiral Solvating Agent | 1H | Not specified | Successful determination of enantiomeric composition. | [9] |

Conclusion